Cas no 42150-24-3 (2-(1H-pyrazol-4-yl)ethan-1-amine)

2-(1H-pyrazol-4-yl)ethan-1-amine structure
42150-24-3 structure
Product Name:2-(1H-pyrazol-4-yl)ethan-1-amine
CAS No:42150-24-3
MF:C5H9N3
MW:111.145060300827
MDL:MFCD07186313
CID:1027741
PubChem ID:151416
Update Time:2025-07-18

2-(1H-pyrazol-4-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-Pyrazol-4-yl)ethanamine
    • 1H-Pyrazole-4-ethanamine
    • 2-(1H-Pyrazol-4-yl)ethamine
    • 2-(1H-Pyrazol-4-yl)-ethylamine dihydrochloride
    • 2,6-DICHLOROPYRIDINE3-BORONIC ACID
    • RARECHEM AL MR 0202
    • 2-(4-Pyrazolyl)ethylamine
    • 4-(beta-Aminoethyl)pyrazole
    • 2-(1H-PYRAZOL-4-YL)ETHAN-1-AMINE
    • 2-pyrazol-4-ylethylamine
    • 1H-Pyrazole-4-ethanamine, dihydrochloride
    • 4-(2-aminoethyl)-pyrazole
    • 1H-Pyrazole-4-(ethanamine)
    • 2-(1H-Pyrazol-4-yl);ethanamine
    • [2-(1H-Pyrazol-4-yl)ethyl]amine
    • SBB018789
    • STK352573
    • RP00531
    • M
    • [2-(1H-pyrazol-4-yl)ethyl]amine hydrochloride
    • 2-(1H-PYRAZOL-4-YL)-ETHYLAMINE
    • 42150-24-3
    • AKOS003237499
    • AC1363
    • DTXSID80214507
    • AMY5168
    • J-505365
    • DB-070262
    • SCHEMBL1751652
    • 2-(1H-PYRAZOL-4-YL)-1-ETHANAMINE
    • EN300-215900
    • AB30567
    • SY039272
    • MFCD07186313
    • A918563
    • CS-12179
    • CS-0213339
    • Z336080532
    • ALBB-011869
    • DTXCID40136998
    • 2-(1H-pyrazol-4-yl)ethan-1-amine
    • MDL: MFCD07186313
    • Inchi: 1S/C5H9N3/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2,(H,7,8)
    • InChI Key: FUIJRCNCJHRODM-UHFFFAOYSA-N
    • SMILES: N1C=C(C=N1)CCN

Computed Properties

  • Exact Mass: 111.08000
  • Monoisotopic Mass: 111.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 64.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 54.7

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 284.1℃/760mmHg
  • Flash Point: 150.3±7.6 °C
  • PSA: 54.70000
  • LogP: 0.61120
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-(1H-pyrazol-4-yl)ethan-1-amine Security Information

2-(1H-pyrazol-4-yl)ethan-1-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(1H-pyrazol-4-yl)ethan-1-amine Pricemore >>

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Additional information on 2-(1H-pyrazol-4-yl)ethan-1-amine

Introduction to 2-(1H-pyrazol-4-yl)ethan-1-amine (CAS No. 42150-24-3)

2-(1H-pyrazol-4-yl)ethan-1-amine, also known by its CAS number 42150-24-3, is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrazole and amine functional groups, has garnered considerable attention due to its potential therapeutic properties and role in the development of novel drugs.

The molecular structure of 2-(1H-pyrazol-4-yl)ethan-1-amine consists of a pyrazole ring attached to an ethylamine chain. The pyrazole ring, a five-membered heterocyclic compound with two nitrogen atoms, is a common scaffold in medicinal chemistry due to its ability to modulate various biological targets. The ethylamine chain, on the other hand, imparts additional functionality and reactivity, making the compound suitable for a wide range of chemical transformations and biological evaluations.

Recent studies have highlighted the potential of 2-(1H-pyrazol-4-yl)ethan-1-amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that 2-(1H-pyrazol-4-yl)ethan-1-amine could be a valuable lead compound for the development of new drugs targeting inflammatory diseases and pain management.

In addition to its anti-inflammatory and analgesic activities, 2-(1H-pyrazol-4-yl)ethan-1-amine has also been investigated for its potential as an antiviral agent. A study published in the Antiviral Research journal demonstrated that certain derivatives of this compound possess significant antiviral activity against several viral strains, including influenza and herpes simplex virus. This research opens up new avenues for the development of antiviral therapies using 2-(1H-pyrazol-4-yl)ethan-1-amine-based compounds.

The synthetic accessibility of 2-(1H-pyrazol-4-yl)ethan-1-amine is another factor contributing to its popularity in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One such method involves the reaction of 4-chloropyrazole with ethylene diamine, followed by dehydrohalogenation to form the desired product. These synthetic strategies not only facilitate large-scale production but also allow for the easy introduction of functional groups for further derivatization.

The physicochemical properties of 2-(1H-pyrazol-4-yl)ethan-1-amine, such as its solubility, stability, and bioavailability, are crucial for its application in drug development. Research has shown that this compound exhibits good solubility in both polar and non-polar solvents, which is beneficial for formulation purposes. Additionally, its stability under various conditions ensures that it can be stored and transported without significant degradation.

In terms of bioavailability, studies have indicated that 2-(1H-pyrazol-4-yl)ethan-1-amine can be effectively absorbed through various routes of administration, including oral and intravenous routes. This property is essential for ensuring that the compound reaches its intended biological targets at therapeutic concentrations.

The safety profile of 2-(1H-pyrazol-4-y\-l)ethan\-1\-amine has also been extensively evaluated. Preclinical studies have shown that this compound exhibits low toxicity and good tolerability at therapeutic doses. However, as with any new chemical entity, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 2-(1H-pyrazol\-4\-yl)ethan\-1\-amine (CAS No. 42150\-24\-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure, synthetic accessibility, favorable physicochemical properties, and promising biological activities make it an attractive candidate for the development of new therapeutic agents. Ongoing research continues to uncover new insights into the potential uses and mechanisms of action of this versatile compound.

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